(4-Iodo-2-nitrophenyl)methanol
Overview
Description
(4-Iodo-2-nitrophenyl)methanol: is an organic compound with the molecular formula C7H6INO3 . It is characterized by the presence of an iodine atom and a nitro group attached to a benzene ring, with a methanol group (-CH2OH) attached to the benzene ring as well. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nitration and Halogenation: One common synthetic route involves the nitration of 4-iodoaniline followed by reduction to form the corresponding amine, which is then converted to the nitro compound.
Reduction of Nitro Compounds: Another method involves the reduction of 4-iodo-2-nitrobenzene to produce the desired methanol derivative.
Industrial Production Methods: The industrial production of This compound typically involves large-scale nitration and halogenation reactions, followed by purification steps to obtain the final product.
Chemical Reactions Analysis
(4-Iodo-2-nitrophenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution Reactions: The iodine atom can be substituted with other groups, such as alkyl or acyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-Iodo-2-nitrobenzoic acid
Reduction: 4-Iodo-2-aminophenol
Substitution: 4-Alkyl-2-nitrophenylmethanol
Scientific Research Applications
(4-Iodo-2-nitrophenyl)methanol: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biological studies to investigate the effects of iodine and nitro groups on biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (4-Iodo-2-nitrophenyl)methanol exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, while the iodine atom can participate in halogen bonding. These interactions can influence various biological processes and chemical reactions.
Comparison with Similar Compounds
(4-Iodo-2-nitrophenyl)methanol: can be compared with other similar compounds, such as:
4-Bromo-2-nitrophenylmethanol
4-Chloro-2-nitrophenylmethanol
2-Nitrophenylmethanol
These compounds share similar structural features but differ in the type of halogen atom present, which can affect their reactivity and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
(4-iodo-2-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOPRQSYYMKIHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696842 | |
Record name | (4-Iodo-2-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22996-20-9 | |
Record name | (4-Iodo-2-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.